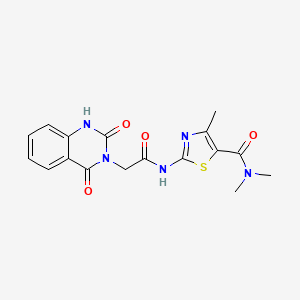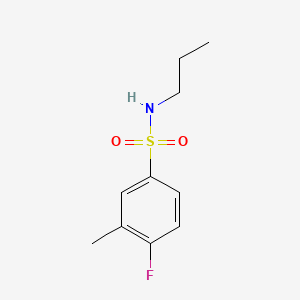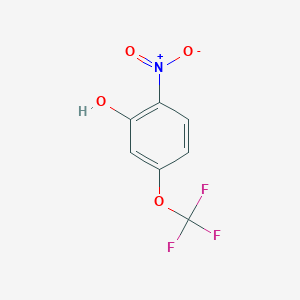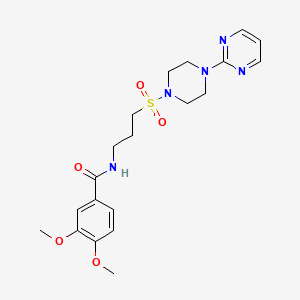
2-(2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic molecule renowned for its potential applications across various fields, including chemistry, biology, and medicine. This compound's unique structure comprises a quinazolinone core and a thiazole ring, which contribute to its distinct chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multistep organic synthesis, starting from commercially available precursors. Typically, the procedure includes:
Formation of the Quinazolinone Core: : This step involves the cyclization of suitable precursors, often using catalytic or stoichiometric amounts of acids or bases to promote ring closure.
Introduction of the Acetamido Group: : This step requires the acylation of the intermediate compound, often facilitated by reagents such as acetic anhydride or acyl chlorides under mild conditions.
Construction of the Thiazole Ring: : The synthesis continues with the formation of the thiazole ring, commonly through condensation reactions involving thioamides and α-halo ketones or α-halo acids.
Final Coupling: : The intermediate compounds are then coupled using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to yield the final product.
Industrial Production Methods: : On an industrial scale, the production methods are optimized for high yield and purity. This involves using high-throughput reactors, optimized reaction conditions (e.g., temperature, solvent, pressure), and efficient purification techniques such as crystallization, chromatography, or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, using agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reduction of the quinazolinone core or the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : The compound readily participates in nucleophilic substitution reactions, particularly at the positions adjacent to the electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing agents: hydrogen peroxide, mCPBA
Reducing agents: LiAlH4, NaBH4
Acylating agents: acetic anhydride, acyl chlorides
Major Products
Oxidized derivatives with modified thiazole ring
Reduced forms of the quinazolinone core or thiazole ring
Substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
This compound has garnered significant interest in scientific research due to its multifaceted applications:
Chemistry: : Utilized as a reagent in organic synthesis, aiding in the construction of more complex molecules.
Biology: : Investigated for its potential as a biological probe to study enzymatic activities and cellular pathways.
Medicine: : Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities. Researchers are particularly interested in its ability to interact with specific biological targets, such as enzymes or receptors.
Industry: : Employed in the development of new materials with specific properties, such as polymers or advanced composites.
Mecanismo De Acción
The compound exerts its effects through several potential mechanisms:
Molecular Targets: : It interacts with various biological targets, including enzymes, receptors, and nucleic acids. For instance, its quinazolinone core may inhibit certain enzymes, while the thiazole ring may facilitate binding to specific receptors.
Pathways Involved: : The compound's effects are often mediated through the modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation. By influencing these pathways, the compound can elicit a range of biological responses.
Comparación Con Compuestos Similares
When compared with other compounds featuring quinazolinone or thiazole moieties, this compound stands out due to its unique combination of these two pharmacophores. Similar compounds include:
Quinazolinone Derivatives: : Known for their anti-cancer and anti-inflammatory activities, such as Erlotinib and Lapatinib.
Thiazole Compounds: : Recognized for their antimicrobial and anti-inflammatory properties, like Thiamine and Ritonavir.
the integration of both pharmacophores in a single molecule provides a unique scaffold that enhances its versatility and potential efficacy.
By merging the quinazolinone and thiazole structures, 2-(2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide offers a promising avenue for the development of novel therapeutics and research tools, setting it apart from its analogs.
Propiedades
IUPAC Name |
2-[[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-9-13(15(25)21(2)3)27-16(18-9)20-12(23)8-22-14(24)10-6-4-5-7-11(10)19-17(22)26/h4-7H,8H2,1-3H3,(H,19,26)(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFLICBYQJHIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2766297.png)
![2-chloro-N-{3-[(pyrrolidin-2-ylidene)sulfamoyl]phenyl}acetamide](/img/structure/B2766298.png)

![2-Chloro-N-[2-(2-fluoroanilino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B2766301.png)

![3-(2-oxo-2-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2766306.png)

![2,3-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2766309.png)
![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B2766311.png)
![3-(benzenesulfonyl)-N-[1-(1-benzothiophen-3-yl)propan-2-yl]propanamide](/img/structure/B2766313.png)
![2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/new.no-structure.jpg)
![1-[(oxolan-3-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B2766316.png)

